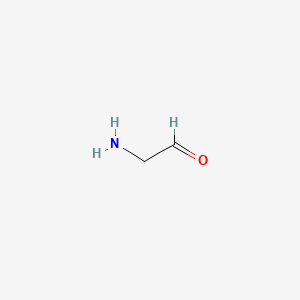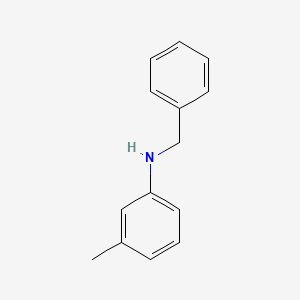
N-Benzyl-3-methylanilin
Übersicht
Beschreibung
N-benzyl-3-methylaniline is a chemical compound with the molecular formula C14H15N . It is a type of aniline derivative .
Synthesis Analysis
The synthesis of N-benzyl-3-methylaniline can be achieved through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .Molecular Structure Analysis
The molecular structure of N-benzyl-3-methylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to a benzyl group and a methyl group . The average mass of the molecule is 197.276 Da .Chemical Reactions Analysis
N-benzyl-3-methylaniline can undergo various chemical reactions. For instance, it can be methylated using methanol in the presence of cyclometalated ruthenium complexes . This reaction proceeds via a hydrogen autotransfer mechanism .Wissenschaftliche Forschungsanwendungen
Nichtlineare Optische Materialien
N-Benzyl-3-methylanilin-Derivate wurden auf ihr Potenzial für nichtlineare optische (NLO) Anwendungen untersucht . Diese Materialien sind entscheidend für die optische Signalverarbeitung und die THz-Erzeugung. Ihre hohe Delokalisierung von π-Elektronen trägt zu Eigenschaften wie optischer Leistungsbegrenzung bei, was für optische Geräte mit Hochleistungslaserpulsen unerlässlich ist .
Pharmazeutische Synthese
In der Pharmazie wird this compound als Baustein für die Synthese von bioaktiven Verbindungen verwendet. Seine N-Methylierung ist eine Schlüsseltransformation, um die Lipophilie von Verbindungen zu erhöhen, wodurch sie biologisch leichter zugänglich werden . Dieser Prozess ist entscheidend für die Herstellung von Medikamenten mit besserer Wirksamkeit und Absorptionseigenschaften.
Materialwissenschaft
Die Derivate der Verbindung werden in der Materialwissenschaft aufgrund ihrer nichtlinearen optischen Eigenschaften dritter Ordnung eingesetzt, die mit Techniken wie dem Z-Scan gemessen werden . Diese Eigenschaften deuten auf die Eignung des Materials für photonische Anwendungen hin, wie z. B. die Entwicklung neuer Materialien für elektronische Anwendungen.
Chemische Synthese
This compound dient als tertiäres Amin und als vielseitiges Zwischenprodukt in der organischen Synthese. Es wird bei der Herstellung von kondensierten Tetrahydrochinolinen durch oxidative Cyclisierung verwendet, was eine bedeutende Reaktion bei der Synthese komplexer organischer Moleküle ist .
Biochemie
In der Biochemie ist die Methylierung von Aminen, einschließlich this compound, eine Transformation, die die biologische Aktivität von Molekülen beeinflusst. Dieser Prozess wird verwendet, um die Lipophilie und damit die Bioverfügbarkeit verschiedener biochemischer Verbindungen zu verändern .
Umweltanwendungen
Mechanochemische Verfahren mit this compound-Derivaten werden untersucht, um die Umweltbelastung zu minimieren und den Energieverbrauch in chemischen Prozessen zu senken . Diese Ansätze der Grünen Chemie sind entscheidend für eine nachhaltige Entwicklung und die Reduzierung des CO2-Fußabdrucks der chemischen Industrie.
Wirkmechanismus
Target of Action
N-Benzyl-3-methylaniline is a compound that primarily targets the methylation of anilines . This process is crucial in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .
Mode of Action
The compound interacts with its targets through a hydrogen autotransfer procedure . This procedure involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-3-methylaniline involve the dehydrogenation of methanol . This process has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols . Therefore, methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the specific conditions under which it is used. For instance, the compound’s lipophilicity could influence its absorption and distribution within the body .
Result of Action
The result of N-Benzyl-3-methylaniline’s action is the effective methylation of anilines with methanol to selectively give N-methylanilines . This process is particularly important for influencing the lipophilicity of such compounds, thus making them more biologically accessible .
Action Environment
The action of N-Benzyl-3-methylaniline can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence or absence of solvents . Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry have been used to minimize environmental impact and reduce energy consumption . These techniques can also influence the reaction time and selectivity of the compound’s action .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDSDSOSVITOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968879 | |
| Record name | N-Benzyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5405-17-4 | |
| Record name | N-(3-Methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC8085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

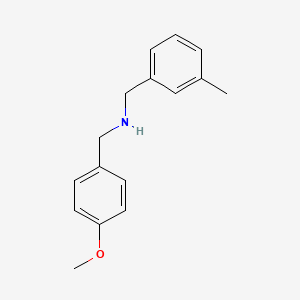
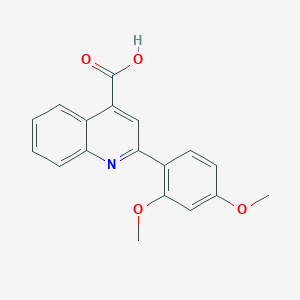

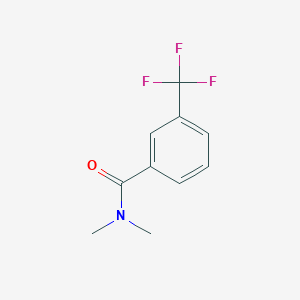
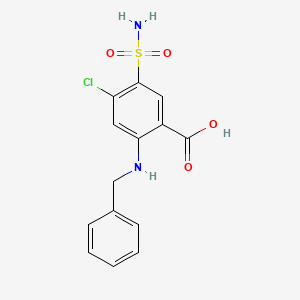
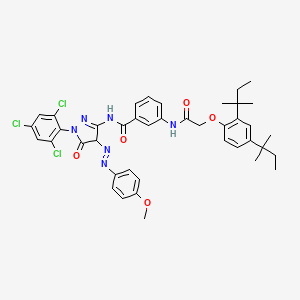
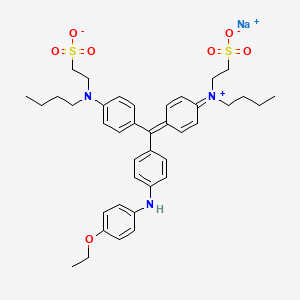
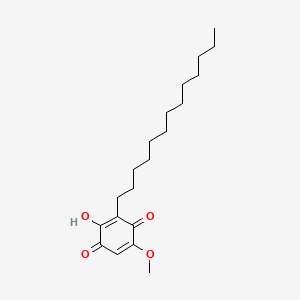

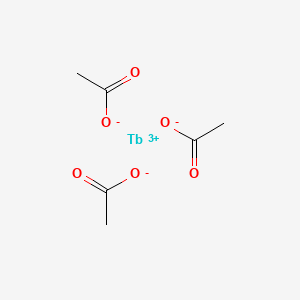
![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)

![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
